molecular formula C15H20F2N2O3 B12315563 tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate

tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate

Cat. No.: B12315563
M. Wt: 314.33 g/mol
InChI Key: OFNGEEGOVADCCK-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamoyl group, and a difluorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorophenylmethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.

    Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like DMF or DMSO.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in the study of enzyme mechanisms.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate is unique due to the presence of the difluorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamate derivatives and useful in specialized applications .

Properties

Molecular Formula

C15H20F2N2O3

Molecular Weight

314.33 g/mol

IUPAC Name

tert-butyl N-[3-amino-2-[(3,4-difluorophenyl)methyl]-3-oxopropyl]carbamate

InChI

InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(21)19-8-10(13(18)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H2,18,20)(H,19,21)

InChI Key

OFNGEEGOVADCCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)N

Origin of Product

United States

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